molecular formula C18H27ClO4S2 B5106878 1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate

1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate

Cat. No.: B5106878
M. Wt: 407.0 g/mol
InChI Key: HVXDLHQNVDJEKJ-UHFFFAOYSA-N
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Description

1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propan-2-yl Intermediate: The initial step involves the preparation of the propan-2-yl intermediate through a reaction between propan-2-ol and a suitable sulfinylating agent under controlled conditions.

    Introduction of Butylsulfinyl Groups: The propan-2-yl intermediate is then reacted with butylsulfinyl chloride in the presence of a base such as triethylamine to introduce the butylsulfinyl groups.

    Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the butylsulfinylated intermediate with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The butylsulfinyl groups can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines or thiols; reactions are carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile with a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or thioesters.

Scientific Research Applications

1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate has found applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate involves its interaction with molecular targets through its functional groups. The butylsulfinyl groups can participate in redox reactions, while the chlorobenzoate moiety can engage in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(butylsulfonyl)propan-2-yl 4-chlorobenzoate: Similar structure but with sulfonyl groups instead of sulfinyl groups.

    1,3-Bis(butylthio)propan-2-yl 4-chlorobenzoate: Contains thioether groups instead of sulfinyl groups.

    1,3-Bis(butylsulfinyl)propan-2-yl 4-bromobenzoate: Similar structure but with a bromobenzoate moiety instead of chlorobenzoate.

Uniqueness

1,3-Bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate is unique due to the presence of both butylsulfinyl groups and a chlorobenzoate moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

1,3-bis(butylsulfinyl)propan-2-yl 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO4S2/c1-3-5-11-24(21)13-17(14-25(22)12-6-4-2)23-18(20)15-7-9-16(19)10-8-15/h7-10,17H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXDLHQNVDJEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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